molecular formula C6H11ClO3 B2979628 2-Propoxyethyl chloroformate CAS No. 90512-12-2

2-Propoxyethyl chloroformate

Cat. No.: B2979628
CAS No.: 90512-12-2
M. Wt: 166.6
InChI Key: JLFKSIGEAIQWKD-UHFFFAOYSA-N
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Description

2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

Preparation Methods

2-Propoxyethyl chloroformate can be synthesized through the reaction of phosgene with 2-propoxyethanol. The reaction is typically carried out in a solvent such as toluene at low temperatures (between -5°C and 5°C) to control the reaction rate and yield. The process involves the absorption of phosgene into the solvent, followed by the addition of 2-propoxyethanol. The reaction mixture is then maintained at the desired temperature until the reaction is complete .

Chemical Reactions Analysis

2-Propoxyethyl chloroformate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-propoxyethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, facilitating the formation of carbamates and carbonate esters. The hydrolysis of this compound in water results in the formation of 2-propoxyethanol, carbon dioxide, and hydrogen chloride .

Comparison with Similar Compounds

2-Propoxyethyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl substituents, which affect their thermal stability and reactivity. For example:

These differences highlight the unique properties of this compound, making it suitable for specific applications where other chloroformates may not be as effective.

Properties

IUPAC Name

2-propoxyethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFKSIGEAIQWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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